1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a unique combination of a piperidine ring and a pyrazole ring fused to a cyclopentane ring
Preparation Methods
The synthesis of 1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclization: The pyrazole intermediate is then subjected to cyclization with a suitable cyclopentane derivative.
Introduction of the piperidine ring:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their diverse chemical reactivity and biological properties.
Cyclopentane derivatives: These compounds feature the cyclopentane ring and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its individual components.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-piperidin-2-yl-1-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C14H23N3/c1-10(2)17-13-8-5-6-11(13)14(16-17)12-7-3-4-9-15-12/h10,12,15H,3-9H2,1-2H3 |
InChI Key |
XRDXFKWSOUIDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C(=N1)C3CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.